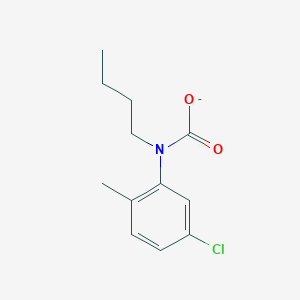
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a butyl group and the phenyl ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
5-chloro-2-methylphenyl isocyanate+butanol→Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The process is typically carried out in a controlled environment to ensure the purity of the final product. The use of high-purity reagents and solvents is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-chloro-2-methylphenyl)-, methyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, ethyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, propyl ester
Uniqueness
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is unique due to its specific substitution pattern and the presence of the butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H15ClNO2- |
|---|---|
Molecular Weight |
240.70 g/mol |
IUPAC Name |
N-butyl-N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-14(12(15)16)11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
JPZCOICHDRKSBX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C1=C(C=CC(=C1)Cl)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















